7-bromo-2-(oxan-2-yl)-2H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-2-(oxan-2-yl)-2H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Vorbereitungsmethoden
The synthesis of 7-bromo-2-(oxan-2-yl)-2H-indazole can be achieved through several synthetic routes. One common method involves the bromination of 2-(oxan-2-yl)-2H-indazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
7-bromo-2-(oxan-2-yl)-2H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for these reactions.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-bromo-2-(oxan-2-yl)-2H-indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-bromo-2-(oxan-2-yl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
7-bromo-2-(oxan-2-yl)-2H-indazole can be compared with other similar compounds, such as:
2-(oxan-2-yl)-2H-indazole: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-chloro-2-(oxan-2-yl)-2H-indazole: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
7-bromo-2-(oxan-2-yl)-1H-indazole: Differs in the position of the nitrogen atom in the indazole ring, potentially leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the oxan-2-yl group, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H13BrN2O |
---|---|
Molekulargewicht |
281.15 g/mol |
IUPAC-Name |
7-bromo-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-3-4-9-8-15(14-12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
InChI-Schlüssel |
OUEWKKUKVWUQJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C=C3C=CC=C(C3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.